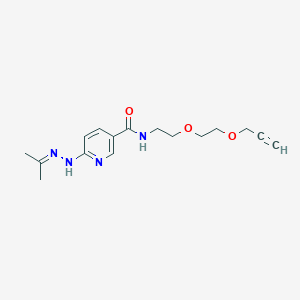

HyNic-PEG2-Propargyl

Description

Properties

IUPAC Name |

6-(2-propan-2-ylidenehydrazinyl)-N-[2-(2-prop-2-ynoxyethoxy)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-4-8-22-10-11-23-9-7-17-16(21)14-5-6-15(18-12-14)20-19-13(2)3/h1,5-6,12H,7-11H2,2-3H3,(H,17,21)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXYKFSXIXHYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCC#C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radiopharmaceutical Conjugates

This compound enables site-specific labeling of peptides with radiometals. In a 2025 study, azido-modified GE11 peptides were conjugated to a cobalt-55 chelator via CuAAC, achieving tumor-specific uptake in murine models. The PEG2 spacer reduced hepatic clearance, enhancing tumor-to-background ratios.

Chemical Reactions Analysis

Types of Reactions

HyNic-PEG2-Propargyl undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The propargyl group reacts with azides in the presence of a copper catalyst to form triazoles. This reaction is highly specific and efficient.

Hydrazone Formation: The HyNic moiety reacts with aldehydes to form hydrazone bonds. This reaction is commonly used in bioconjugation.

Common Reagents and Conditions

Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for the click chemistry reaction between the propargyl group and azides.

Hydrazone Formation: Aldehyde-containing compounds are used as reactants for the hydrazone formation with the HyNic moiety. The reaction typically occurs at room temperature and neutral pH.

Major Products Formed

Triazoles: The click chemistry reaction between the propargyl group and azides forms triazole rings.

Hydrazones: The reaction between the HyNic moiety and aldehydes forms hydrazone bonds.

Scientific Research Applications

A. Chemistry

- Synthesis of Complex Molecules : HyNic-PEG2-Propargyl is widely used in the synthesis of complex molecules through click chemistry and bioconjugation reactions. The ability to form stable linkages allows for the efficient construction of intricate molecular architectures.

B. Biology

- Labeling Biomolecules : This compound is used to label proteins and nucleic acids for imaging and tracking studies, enhancing the understanding of biological processes.

- Bioconjugation : It enables the conjugation of therapeutic agents to biomolecules, improving their efficacy and specificity.

C. Medicine

- Drug Delivery Systems : this compound plays a crucial role in developing targeted drug delivery systems, allowing for the precise delivery of therapeutic agents to specific cells or tissues. This targeted approach minimizes side effects and maximizes therapeutic outcomes.

- Diagnostic Agents : The compound is also utilized in creating diagnostic agents that can selectively bind to specific biomarkers, facilitating disease detection and monitoring.

D. Industry

- Production of Advanced Materials : In industrial applications, this compound is employed in producing hydrogels and nanomaterials, which have diverse uses ranging from drug delivery vehicles to scaffolds for tissue engineering.

Case Studies and Research Findings

-

Bioconjugation Studies :

- Research has demonstrated that this compound can effectively conjugate with antibodies and peptides, enhancing their therapeutic properties while maintaining biological activity.

-

Drug Delivery Applications :

- A study highlighted its use in designing nanoparticles that deliver chemotherapeutic agents directly to tumor sites, significantly improving treatment efficacy while reducing systemic toxicity.

-

Imaging Techniques :

- The compound has been successfully employed in imaging studies where it labels specific biomolecules for tracking within biological systems, aiding in the understanding of cellular processes.

Mechanism of Action

The mechanism of action of HyNic-PEG2-Propargyl involves its ability to form specific chemical bonds with target molecules. The HyNic moiety reacts with aldehyde groups to form stable hydrazone bonds, while the propargyl group participates in click chemistry reactions with azides to form triazole rings. These reactions enable the precise and efficient modification of biomolecules and materials.

Comparison with Similar Compounds

Propargyl-PEG2-COOH

| Property | HyNic-PEG2-Propargyl | Propargyl-PEG2-COOH |

|---|---|---|

| Functional Groups | HyNic + Propargyl | Carboxylic Acid + Propargyl |

| Molecular Weight | ~300–350 Da (estimated) | 172.2 Da (exact) |

| Key Applications | Dual conjugation (e.g., ADC, protein labeling) | Single-step click chemistry (e.g., biomaterial crosslinking) |

| Reaction Conditions | Hydrazone ligation (pH 4–6) + CuAAC | Carbodiimide coupling (EDC/NHS) + CuAAC |

Contrast :

Pyrene-PEG2-Propargyl

| Property | This compound | Pyrene-PEG2-Propargyl |

|---|---|---|

| Functional Groups | HyNic + Propargyl | Pyrene (fluorophore) + Propargyl |

| Molecular Weight | ~300–350 Da | ~450–500 Da (estimated) |

| Key Applications | Bioconjugation, drug delivery | Fluorescent labeling, cellular tracking |

| Reaction Conditions | pH-dependent hydrazone ligation | CuAAC (fluorescence-compatible conditions) |

Contrast :

- Pyrene-PEG2-Propargyl integrates a fluorescent tag for real-time tracking, which this compound lacks. However, the latter’s HyNic group supports reversible conjugation under acidic conditions (e.g., lysosomal drug release) .

Comparison with Functionally Similar Compounds

Azide-PEG2-HyNic

| Property | This compound | Azide-PEG2-HyNic |

|---|---|---|

| Functional Groups | HyNic + Propargyl | HyNic + Azide |

| Reaction Partners | Azides (CuAAC) + Aldehydes/Ketones | Alkynes (CuAAC) + Aldehydes/Ketones |

| Orthogonality | Compatible with sequential conjugation | Limited to azide-alkyne pairs |

Contrast :

Maleimide-PEG2-Propargyl

| Property | This compound | Maleimide-PEG2-Propargyl |

|---|---|---|

| Functional Groups | HyNic + Propargyl | Maleimide + Propargyl |

| Target Moieties | Aldehydes/Ketones + Azides | Thiols (e.g., cysteine residues) + Azides |

| Stability | pH-sensitive hydrazone | Stable thioether bonds |

Contrast :

- Maleimide-PEG2-Propargyl forms irreversible bonds with thiols, ideal for stable conjugates. In contrast, This compound ’s pH-sensitive bonds are advantageous for stimuli-responsive drug delivery .

Q & A

How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound applications?

- Methodological Answer :

- Feasibility : Assess reagent availability and institutional analytical capabilities.

- Novelty : Identify gaps via systematic reviews (e.g., lack of in vivo stability data).

- Ethics : Ensure animal studies adhere to ARRIVE guidelines.

Example: “Does this compound enhance tumor-targeted drug delivery efficacy compared to traditional crosslinkers in triple-negative breast cancer models?” .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.